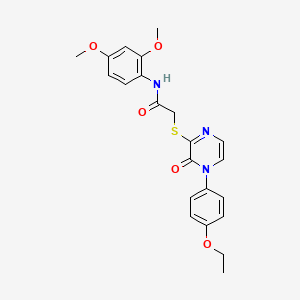![molecular formula C13H18ClNO3 B2744166 tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate CAS No. 1245622-65-4](/img/structure/B2744166.png)
tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate” is a chemical compound. It’s a derivative of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids . The compound has a molecular weight of 271.74 .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, mono- and di-alkyne-substituted monoboc protected o-phenylenediamines were reacted with different substituted aryl azides to yield new compounds . Another synthesis pathway involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine, followed by the reaction of the resulting product with tert-butyl isocyanate.Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The InChI code for a similar compound, tert-butyl carbamate, is 1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis
The tert-butyl carbamate becomes protonated in a reaction. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the TFA salt .Scientific Research Applications
Crystallography and Polymorphism Studies
The compound has been used in crystallography to identify new polymorphs, which are different structural forms of a molecule that can have distinct physical properties. A recent study reported a new polymorph of tert-Butyl (2-aminophenyl)carbamate , showcasing differences in space group symmetry, conformational variation, and hydrogen bonding network dimensionality .
Synthesis of Benzimidazole Compounds
It serves as a precursor in the synthesis of benzimidazole heterocyclic compounds. These compounds have broad-spectrum disease activity and are being explored as potential replacements for benzoxa-diazoles in potent anti-tubercular drugs .
Computational Chemistry and Molecular Modeling
The compound’s data, including NMR, HPLC, LC-MS, and UPLC, are valuable for computational chemistry applications. Programs like Amber and GROMACS utilize this data for simulation visualizations, aiding in the understanding of molecular interactions and dynamics .
Palladium-Catalyzed Synthesis
tert-Butyl carbamate: is used in palladium-catalyzed synthesis processes to create N-Boc-protected anilines. This is a crucial step in the production of various pharmaceuticals and organic compounds .
Synthesis of Functionalized Pyrroles
The compound is involved in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have applications in medicinal chemistry and materials science .
Redox-Active Ligand Creation
Ortho-Phenylenediamine, a related compound, is used as a redox-active ligand. This application is significant in synthetic chemistry for creating conducting polymers and other innovative materials .
Analytical Chemistry
In analytical chemistry, the compound’s properties are exploited for quality control and method development. Its well-characterized structure and behavior under various conditions make it a standard for comparison and calibration .
Future Directions
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate” are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Biochemical Pathways
Carbamates are known to be involved in various chemical reactions, but the specific pathways affected by this compound and their downstream effects require further investigation .
Pharmacokinetics
One related compound has been reported to have high GI absorption , which may suggest similar properties for this compound. More research is needed to confirm this and to fully outline the compound’s pharmacokinetic properties .
Result of Action
The molecular and cellular effects of “tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate” are currently unknown. As research progresses, we will gain a better understanding of how this compound acts at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJTXCEBSCKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


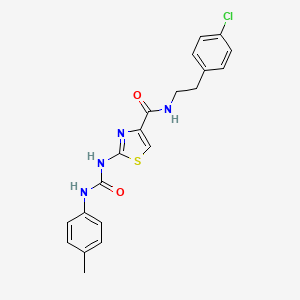
![5-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2744087.png)
![5-(allylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744089.png)
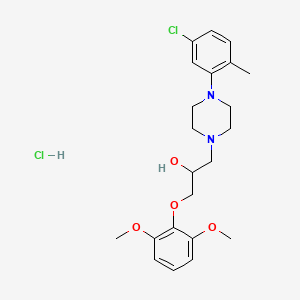
![N-(3,4-dimethoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2744094.png)
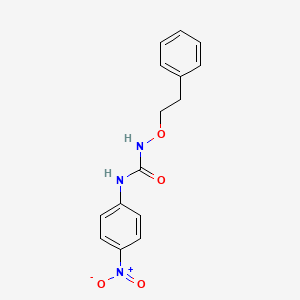
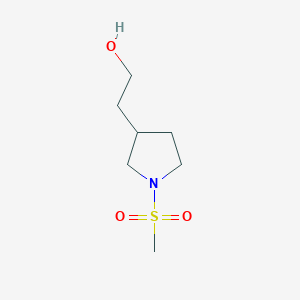
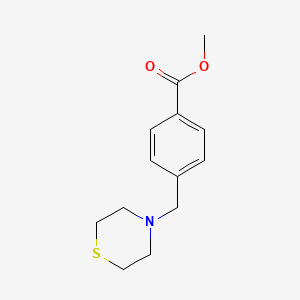
![4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine](/img/structure/B2744098.png)
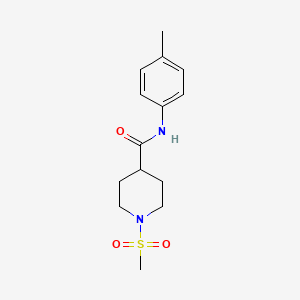
![2-[(Prop-2-enoylamino)methyl]-3-(3,4,5-trifluorophenyl)propanamide](/img/structure/B2744101.png)
![methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744102.png)
